Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate is a heterocyclic compound that features both a furan ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of furan derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a brominated intermediate, which is then converted into the corresponding phosphonate. This phosphonate is reacted with a benzaldehyde derivative in the presence of a base such as sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Pyrrolidine-3-carboxylic acid: A pyrrolidine derivative with comparable structural features.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with distinct substituents.
Uniqueness
Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-12-6-8(10-4-3-5-15-10)9(7-12)11(13)14-2/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
ZBOTWDDBFUHQSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC=CO2 |
Origin of Product |
United States |
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